2-(Piperidin-4-yl)acetonitrile hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)acetonitrile hydrochloride typically involves the reaction of piperidine with acetonitrile under specific conditions. One common method includes the use of hydrogen fluoride as a catalyst in a ketone or alcohol solvent . The reaction conditions often require an inert atmosphere and room temperature storage to maintain the compound’s stability .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including NMR, HPLC, and GC analyses, to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the nitrile group into a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts like palladium, cobalt, and nickel for reduction reactions . Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions .
Major Products
The major products formed from these reactions include piperidine derivatives with various functional groups, such as amines, carboxylic acids, and substituted piperidines .
Scientific Research Applications
2-(Piperidin-4-yl)acetonitrile hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways . The compound’s effects are mediated through its ability to alter the function of these targets, leading to various pharmacological outcomes .
Comparison with Similar Compounds
Similar Compounds
4-Piperidinylacetonitrile: Similar in structure but lacks the hydrochloride component.
1-Boc-4-(Cyanomethyl)piperidine: Contains a Boc protecting group, making it more suitable for specific synthetic applications.
Uniqueness
2-(Piperidin-4-yl)acetonitrile hydrochloride is unique due to its specific combination of the piperidine ring and nitrile group, along with the hydrochloride salt form. This combination enhances its solubility and reactivity, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-piperidin-4-ylacetonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-3,5-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGVIBYONJXGRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678022 |
Source
|
Record name | (Piperidin-4-yl)acetonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153566-98-4 |
Source
|
Record name | (Piperidin-4-yl)acetonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperidin-4-yl)acetonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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